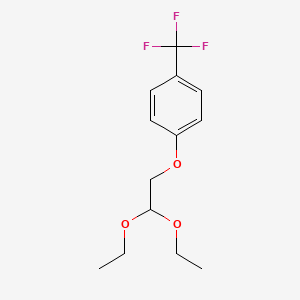










|
REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:13])([F:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[H][H].Br[CH2:17][CH:18]([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21]>CN(C=O)C>[CH2:20]([O:19][CH:18]([O:22][CH2:23][CH3:24])[CH2:17][O:11][C:8]1[CH:7]=[CH:6][C:5]([C:4]([F:12])([F:13])[F:3])=[CH:10][CH:9]=1)[CH3:21] |f:0.1|
|


|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=C1)O)(F)F
|
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(OCC)OCC
|
|
Name
|
ice water
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×150 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with 1N sodium hydroxide (3×100 mL) and brine (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to give the residue, which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 1% ethyl acetate in petroleum ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(COC1=CC=C(C=C1)C(F)(F)F)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: PERCENTYIELD | 13% | |
| YIELD: CALCULATEDPERCENTYIELD | 13.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |